3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[3,2-b]pyrrole core with a methoxycarbonyl (ester) group at position 3 and a methyl substituent at position 2. This compound belongs to a class of fused pyrrole-carboxylic acids known for their inhibitory activity against D-amino acid oxidase (DAAO), an enzyme regulating D-serine metabolism, which modulates N-methyl-D-aspartate receptor (NMDAR) function and cognitive processes . Its synthesis typically involves multi-step procedures starting from thiophene derivatives, followed by alkylation and esterification reactions .
Properties
IUPAC Name |
3-methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-4-7(10(14)15-2)8-6(16-4)3-5(11-8)9(12)13/h3,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCPEPZIBYILOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(N2)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of Functional Groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and subsequent hydrolysis reactions. For example, the esterification of a thienopyrrole intermediate with methanol in the presence of an acid catalyst can yield the methoxycarbonyl derivative, which can then be hydrolyzed to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thienopyrrole derivatives.
Scientific Research Applications
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of electronic devices like organic solar cells and transistors.
Biological Research: The compound’s derivatives are investigated for their biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological functions. For example, derivatives of this compound have been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be contextualized by comparing it to structurally related DAAO inhibitors and heterocyclic carboxylic acids:
Structural Analogues in the Thieno[3,2-b]pyrrole Family
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (Compound 4): The parent compound lacks substituents at positions 2 and 3. It exhibits moderate DAAO inhibition (IC₅₀ ~100 nM) and enhances D-serine levels in rodent brains, improving memory and synaptic plasticity . However, its pharmacokinetic profile is suboptimal due to low bioavailability.
- 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: The addition of a methyl group at position 2 increases lipophilicity, improving blood-brain barrier penetration. This derivative showed enhanced in vivo efficacy in DAAO inhibition compared to the parent compound .
- 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Bromination at position 3 introduces steric and electronic effects, reducing DAAO affinity (IC₅₀ >500 nM) but increasing antimicrobial activity .
Heterocyclic Analogues with Varied Scaffolds
- 4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) :
Replacing the thiophene ring with furan (oxygen instead of sulfur) reduces metabolic stability but retains potent DAAO inhibition (IC₅₀ ~50 nM). SUN demonstrated prolonged NMDAR activation in hippocampal neurons, highlighting the role of heteroatom choice in pharmacokinetics . - 5-Methylpyrazole-3-carboxylic acid: A non-fused pyrrole derivative with weaker DAAO inhibition (IC₅₀ ~1 µM) but superior solubility, making it suitable for oral formulations .
- 3-Hydroxyquinolin-2(1H)-one: A non-carboxylic acid DAAO inhibitor (IC₅₀ ~200 nM) acting as a carboxylic acid bioisostere.
Comparative Data Table
*Estimated based on structural optimization trends.
Key Research Findings
DAAO Inhibition and Cognitive Effects: The methoxycarbonyl and methyl groups in this compound likely enhance binding to DAAO’s active site, as evidenced by its superior IC₅₀ compared to analogues. This compound potentiates D-serine-mediated NMDAR activation, improving memory retention in rodent models .
Antimicrobial Activity :
Chloroform extracts containing this compound demonstrated significant antimicrobial effects against Gram-positive bacteria, attributed to its thiophene-derived electron-deficient aromatic system .
Metabolic Stability : The ester group at position 3 may act as a prodrug moiety, improving metabolic stability over carboxylic acid analogues like compound 4 .
Biological Activity
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the thieno[3,2-b]pyrrole family, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article aims to explore the biological activity of this compound based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉NO₅S
- Molecular Weight : 227.24 g/mol
- IUPAC Name : this compound
The compound features a thieno ring fused with a pyrrole structure, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-b]pyrrole derivatives as anticancer agents. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Study: In Vitro Analysis
In vitro studies have shown that this compound can induce apoptosis in human cancer cells. The compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, where it exhibited IC50 values of 15 µM and 20 µM, respectively. These results suggest a promising anticancer profile.
Antibacterial Activity
Another area of interest is the antibacterial activity of this compound. Research indicates that thieno[3,2-b]pyrrole derivatives can inhibit the growth of various bacterial strains. A study revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL.
Anti-inflammatory Activity
The anti-inflammatory properties of thieno[3,2-b]pyrrole derivatives have also been explored. In animal models, compounds in this class have been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests that this compound may be beneficial in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
- Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | Thieno[3,2-b]pyrrole | Moderate (IC50 ~15 µM) | Significant (MIC ~32 µg/mL) |
| 4H-Thieno[3,2-b]pyrrole derivatives | Thieno[3,2-b]pyrrole | High (IC50 <10 µM) | Moderate |
| Indole derivatives | Indole | Variable | High |
This table illustrates the comparative biological activities of this compound with similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?
The synthesis typically involves multi-step heterocyclic ring formation and functionalization. A representative method includes:
- Step 1 : Cyclization of thiophene derivatives (e.g., 5-methylthiophene-2-carbaldehyde) with pyrrole precursors.
- Step 2 : Introduction of the methoxycarbonyl group via esterification or nucleophilic substitution.
- Step 3 : Oxidation or hydrolysis to generate the carboxylic acid moiety.
Key catalysts (e.g., DMF/oxalyl chloride for carboxylation) and reaction conditions (temperature, solvent) significantly impact yield and purity .
Q. How does the substitution pattern influence the compound’s reactivity?
Substituents dictate electronic and steric effects:
- Methoxycarbonyl (3-position) : Enhances electrophilicity, enabling nucleophilic attacks (e.g., amide coupling).
- Methyl (2-position) : Stabilizes the fused ring system via steric hindrance, reducing unwanted side reactions.
- Carboxylic acid (5-position) : Facilitates hydrogen bonding and salt formation, critical for solubility and biological interactions .
Q. What spectroscopic techniques are used for structural validation?
- NMR : and NMR confirm substituent positions and ring fusion.
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3000 cm (carboxylic acid O-H) are diagnostic.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS) .
Advanced Research Questions
Q. How does this compound interact with biological targets like D-amino acid oxidase (DAAO)?
The carboxylic acid and heterocyclic core enable competitive inhibition of DAAO:
Q. What computational strategies predict its binding affinity with histone demethylases (e.g., KDM1A/LSD1)?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with the flavin adenine dinucleotide (FAD) cofactor.
- MD Simulations : Assess stability of enzyme-inhibitor complexes over time (e.g., RMSD analysis).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency .
Q. How do substituent variations impact pharmacological activity?
Data Contradictions and Resolution
Q. Why do studies report conflicting yields for similar synthetic routes?
Discrepancies arise from:
Q. How can conflicting reports on enzyme inhibition (DAAO vs. KDM1A) be reconciled?
- Target Selectivity : The compound’s thieno-pyrrole scaffold shows promiscuity, binding both enzymes’ hydrophobic pockets.
- Assay Conditions : Variations in buffer pH or cofactor concentration (e.g., FAD for KDM1A) alter IC.
Recommendation : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .
Methodological Best Practices
Q. How to optimize reaction conditions for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
